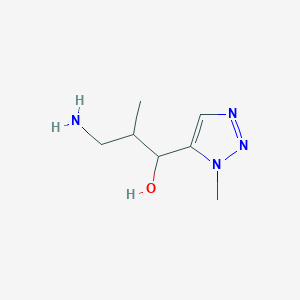
3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol: is a complex organic compound with the following structural formula:
CH3−CH(NH2)−CH(CH3)−OH
This compound contains an amino group (NH₂), a methyl group (CH₃), and a triazole ring (1H-1,2,3-triazol-5-yl)
準備方法
Synthetic Routes:
One synthetic route to prepare this compound involves the reaction of 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone with ammonia. The reaction proceeds via nucleophilic addition of ammonia to the ketone, followed by reduction of the resulting imine. The overall process yields 3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol .
Reaction Conditions:
- Reactant: 2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone
- Reagent: Ammonia (NH₃)
- Catalyst: Acidic or basic conditions
- Product: this compound
Industrial Production Methods:
The industrial production of this compound may involve large-scale synthesis using optimized conditions. specific industrial methods are proprietary and may vary among manufacturers.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced derivatives.
Substitution: Substitution reactions may occur at the amino group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or nucleophiles.
Major Products:
The major products depend on the specific reaction conditions and reagents used. For example:
- Oxidation: Oxidized derivatives of the compound.
- Reduction: Amines or reduced forms.
- Substitution: Alkylated or substituted derivatives.
科学的研究の応用
This compound has diverse applications:
Chemistry: It serves as a building block for more complex molecules.
Biology: It may be used in drug discovery or as a probe for biological studies.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the synthesis of other compounds.
作用機序
The exact mechanism of action is context-dependent. the amino group and triazole ring suggest potential interactions with biological targets, such as enzymes or receptors. Further research is needed to elucidate specific pathways.
類似化合物との比較
While there are related compounds, the unique combination of an amino group, a methyl group, and a triazole ring sets 3-Amino-2-methyl-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-ol apart.
For further exploration, consider investigating related indole derivatives, which share some structural features . These compounds collectively contribute to the rich landscape of chemical diversity and biological activity.
特性
分子式 |
C7H14N4O |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
3-amino-2-methyl-1-(3-methyltriazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H14N4O/c1-5(3-8)7(12)6-4-9-10-11(6)2/h4-5,7,12H,3,8H2,1-2H3 |
InChIキー |
ZCQQTYCEWKDLEK-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(C1=CN=NN1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


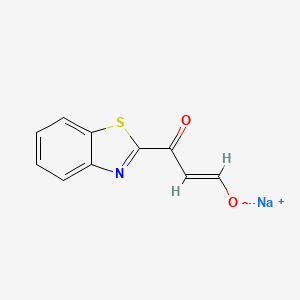
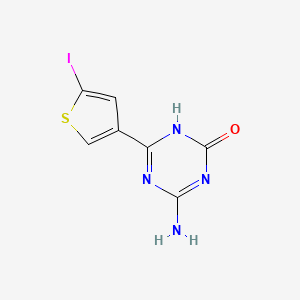


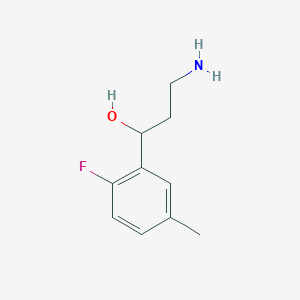

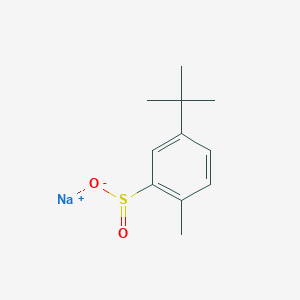
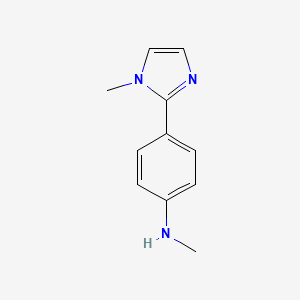
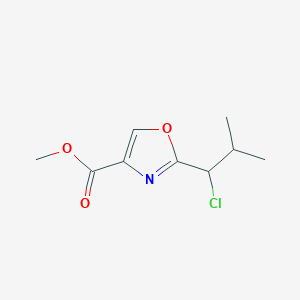
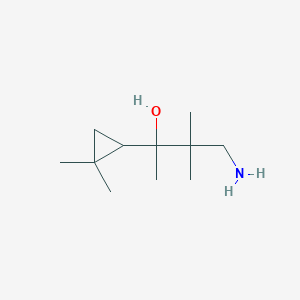

![3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13205331.png)


